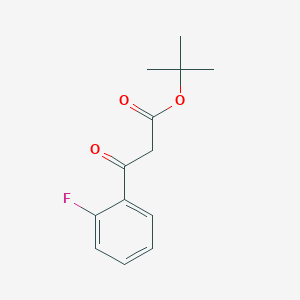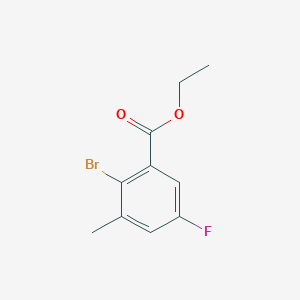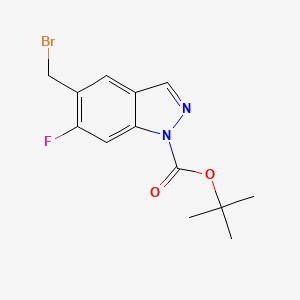
tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a fluorophenyl group, and an oxopropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-fluorophenyl)-3-oxopropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group or the fluorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted esters or aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters. It serves as a model substrate for investigating ester hydrolysis and other related biochemical processes.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo hydrolysis to release the active fluorophenyl moiety, which can then interact with biological targets. The pathways involved may include ester hydrolysis, nucleophilic attack, and subsequent biochemical transformations.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-(2-chlorophenyl)-3-oxopropanoate
- tert-Butyl 3-(2-bromophenyl)-3-oxopropanoate
- tert-Butyl 3-(2-methylphenyl)-3-oxopropanoate
Comparison:
- tert-Butyl 3-(2-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or methyl analogs.
- The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects in medicinal applications.
Eigenschaften
Molekularformel |
C13H15FO3 |
|---|---|
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
tert-butyl 3-(2-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15FO3/c1-13(2,3)17-12(16)8-11(15)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
OAJBKYMMFYGHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(=O)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13015877.png)
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)butan-1-amine](/img/structure/B13015882.png)





![N1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}ethane-1,2-diamine](/img/structure/B13015915.png)
![Ethyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13015925.png)





